Differential Cell Cycle Arrest: RK-682 Induces G1/S Blockade While Sodium Orthovanadate Arrests at G2/M
In a direct head-to-head comparison using Ball-1 human B cell leukemia cells, RK-682 and the broad-spectrum PTPase inhibitor sodium orthovanadate produced distinct cell cycle arrest profiles. Sodium orthovanadate inhibited cell cycle progression at the G2/M boundary phase, whereas RK-682 specifically inhibited the G1/S transition . Both compounds enhanced phosphotyrosine levels to comparable extents, indicating that the differential arrest point is not attributable to differential overall phosphatase inhibition but rather to distinct target engagement or downstream signaling consequences.
| Evidence Dimension | Cell cycle arrest phase |
|---|---|
| Target Compound Data | G1/S transition arrest |
| Comparator Or Baseline | Sodium orthovanadate: G2/M boundary arrest |
| Quantified Difference | Qualitatively distinct arrest points |
| Conditions | Ball-1 human B cell leukemia cells; phosphotyrosine levels comparably enhanced |
Why This Matters
For researchers investigating cell cycle regulation or screening for G1/S-specific inhibitors, RK-682 provides a defined phenotype that cannot be achieved with generic phosphatase inhibitors.
- [1] Hamaguchi T, Sudo T, Osada H. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Lett. 1995;372(1):54-58. View Source
